molecular formula C15H10Cl2O B8015874 5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one

5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8015874
M. Wt: 277.1 g/mol
InChI Key: HEUWJXMONRHTGA-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one is a chlorinated indanone derivative characterized by a bicyclic indenone core substituted with a 3,5-dichlorophenyl group. The dichlorophenyl substituent introduces electron-withdrawing effects, which may influence solubility, stability, and biological activity compared to non-halogenated or differently substituted analogues .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-12-6-11(7-13(17)8-12)9-1-3-14-10(5-9)2-4-15(14)18/h1,3,5-8H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWJXMONRHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and cyclopentanone.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 3,5-dichlorobenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.

    Cyclization: The α,β-unsaturated ketone undergoes intramolecular cyclization to form the indanone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 5-(3,5-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS RN Key Properties/Applications References
This compound 3,5-Cl₂-C₆H₃ C₁₅H₁₀Cl₂O 277.15 Not provided Hypothesized agrochemical/pharmaceutical use -
2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one 3,4-(OCH₃)₂-C₆H₃-CH= C₁₈H₁₆O₃ 280.32 5706-15-0 Electron-donating substituents; potential photochemical applications
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl C₉H₇ClO 166.61 Not provided Intermediate for indoxacarb (insecticide); 42% synthesis yield
5-Phenyl-2,3-dihydroinden-1-one C₆H₅ C₁₅H₁₂O 208.26 185945-75-9 Non-halogenated; baseline for electronic effects comparison
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Cathinone backbone C₂₁H₂₃NO 305.42 Not provided Psychoactive properties; forensic relevance
5-Chloro-2,3-dihydro-1H-inden-1-amine 5-Cl, NH₂ C₉H₁₀ClN 167.64 67120-39-2 Amine functional group; pharmaceutical intermediate

Key Observations

Substituent Electronic Effects: The dichlorophenyl group in the target compound likely reduces electron density at the indenone core compared to methoxy () or phenyl () substituents, enhancing electrophilic reactivity. This could favor reactions such as nucleophilic additions or aryl coupling .

Functional Group Impact :

  • Replacing the ketone with an amine (as in 5-Chloro-2,3-dihydro-1H-inden-1-amine, CAS 67120-39-2) shifts applications from agrochemicals (e.g., indoxacarb intermediates) to pharmaceuticals, emphasizing the role of functional groups in bioactivity .

Synthetic Accessibility :

  • 5-Chloro-2,3-dihydro-1H-inden-1-one is synthesized in 42% yield via Friedel-Crafts acylation, suggesting that introducing additional chlorine atoms (as in the target compound) may require optimized halogenation steps .

Biological Relevance: The cathinone derivative () shares the dihydroindenone backbone but includes a pyrrolidine group, linking it to psychoactive effects. This highlights how minor structural changes can drastically alter biological function .

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